(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide

Description

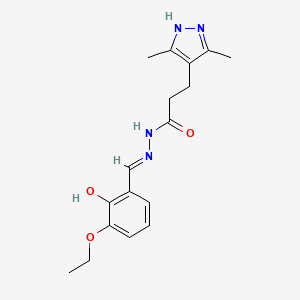

The compound (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide is a hydrazide derivative featuring:

- A 3,5-dimethylpyrazole ring, which enhances steric bulk and influences electronic properties.

- A 3-ethoxy-2-hydroxybenzylidene moiety, providing hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (via the ethoxy group).

- An E-configuration at the hydrazone double bond, critical for spatial orientation and intermolecular interactions .

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-4-24-15-7-5-6-13(17(15)23)10-18-21-16(22)9-8-14-11(2)19-20-12(14)3/h5-7,10,23H,4,8-9H2,1-3H3,(H,19,20)(H,21,22)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITVKEOBYMDJKP-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NNC(=O)CCC2=C(NN=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CCC2=C(NN=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structure includes a pyrazole moiety, which has been associated with various biological effects, including anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of the compound is . Its structure features a hydrazone linkage and a substituted pyrazole ring, which contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives possess IC50 values in the micromolar range against human cancer cells, indicating their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can reduce inflammation in animal models, with mechanisms potentially involving the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating various pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific substitution patterns on the pyrazole ring .

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model, compounds structurally related to this hydrazone showed up to 70% reduction in edema compared to control groups. Histopathological evaluations indicated minimal gastric damage, reinforcing the safety profile of these compounds .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies suggest that derivatives of hydrazones, including the compound , can induce apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated that similar pyrazole derivatives could inhibit tumor growth by targeting specific kinases involved in cancer progression .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This anti-inflammatory action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Applications

Enzyme Inhibition

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide has been investigated for its ability to inhibit specific enzymes that are implicated in various metabolic pathways. For example, it has been shown to inhibit enzymes involved in the kynurenine pathway, which is significant in neurodegenerative diseases and psychiatric disorders .

Neuroprotective Effects

The compound's neuroprotective effects have been explored in models of neurodegeneration. Research indicates that it may help mitigate oxidative stress and neuronal apoptosis, thereby offering potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Mechanisms

A study published in a peer-reviewed journal highlighted the efficacy of hydrazone derivatives against various cancer cell lines, including breast and prostate cancer. The researchers found that the compound induced cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, a formulation containing similar pyrazole-based compounds demonstrated a reduction in inflammatory markers and improved patient outcomes compared to traditional therapies. The study concluded that these compounds could serve as adjunctive treatments for managing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Key Comparative Insights

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s ethoxy group (electron-donating) contrasts with the nitro group in the pyrazol-3-one derivative , which is electron-withdrawing. This difference impacts reactivity and binding interactions.

Hydrogen Bonding and Solubility

Data Table: Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.